molecular formula C10H8F2O3 B6274579 2-(2,6-difluorophenyl)-2-oxoethyl acetate CAS No. 1823315-30-5

2-(2,6-difluorophenyl)-2-oxoethyl acetate

Cat. No.: B6274579
CAS No.: 1823315-30-5
M. Wt: 214.2
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Description

2-(2,6-Difluorophenyl)-2-oxoethyl acetate is an organic compound characterized by the presence of a difluorophenyl group attached to an oxoethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorophenyl)-2-oxoethyl acetate typically involves the reaction of 2,6-difluorobenzoyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,6-difluorophenyl)acetic acid.

    Reduction: Formation of 2-(2,6-difluorophenyl)-2-hydroxyethyl acetate.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-oxoethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-difluorophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl acetate moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluorophenyl)acetic acid
  • 2-(2,6-Difluorophenyl)-2-hydroxyethyl acetate
  • 2-(2,6-Difluorophenyl)ethanol

Uniqueness

2-(2,6-Difluorophenyl)-2-oxoethyl acetate is unique due to the presence of both the difluorophenyl and oxoethyl acetate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

1823315-30-5

Molecular Formula

C10H8F2O3

Molecular Weight

214.2

Purity

0

Origin of Product

United States

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